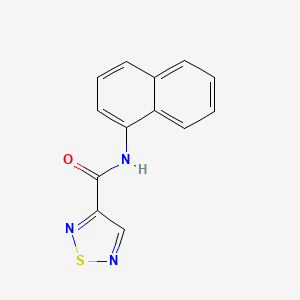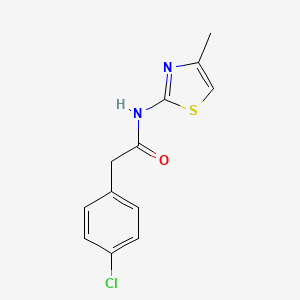![molecular formula C15H15N3O4S B5805689 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNTC, and it is a thiophene-based molecule that has been synthesized using a specific method.
Applications De Recherche Scientifique
DMNTC has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DMNTC has been shown to have potent anticancer activity in vitro, and it has been tested in animal models with promising results. Additionally, DMNTC has been studied for its potential use as an antimicrobial agent, and it has shown activity against a wide range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of DMNTC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in cancer cells and microorganisms. DMNTC has been shown to induce cell death in cancer cells by disrupting the cell cycle and inducing apoptosis. In microorganisms, DMNTC has been shown to disrupt the cell wall and membrane, leading to cell death.
Biochemical and Physiological Effects:
DMNTC has been shown to have significant biochemical and physiological effects in vitro and in animal models. It has been shown to reduce tumor growth and metastasis in animal models of cancer, and it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, DMNTC has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMNTC in lab experiments include its potent anticancer and antimicrobial activity, as well as its anti-inflammatory properties. Additionally, DMNTC is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, there are also some limitations to using DMNTC in lab experiments. One of the main limitations is its low solubility in water, which may make it difficult to administer in vivo. Additionally, DMNTC has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on DMNTC. One area of research is in the development of new drugs based on DMNTC for the treatment of cancer and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of DMNTC and its effects on different cell types. Finally, more research is needed to determine the safety and efficacy of DMNTC in human clinical trials.
Méthodes De Synthèse
DMNTC can be synthesized using a specific method that involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a catalyst to yield DMNTC. The synthesis of DMNTC is a complex process that requires careful attention to detail, and it has been optimized over the years to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-7-9(3)23-15(12(7)13(16)19)17-14(20)10-5-4-6-11(8(10)2)18(21)22/h4-6H,1-3H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPXIDKDQEXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)
![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)